B1577661 Caerin 1.13

Caerin 1.13

カタログ番号: B1577661
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin 1.1 is a 25-amino acid antimicrobial peptide isolated from the skin secretions of the Australian green tree frog, Litoria splendida. Its solution structure, determined via NMR spectroscopy, features two α-helical regions (Leu2–Lys11 and Val17–His24) separated by a flexible, less-defined central segment. This amphipathic structure facilitates interaction with microbial membranes via a "carpet-like" mechanism, where peptides aggregate parallel to the membrane surface, disrupting its integrity . Caerin 1.1 exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, with minimal cytotoxicity to mammalian cells, making it a promising therapeutic candidate .

特性

生物活性

Antibacterial

配列

GLLSVLGSLKLIVPHVVPLIAEHL

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Caerin Peptides

Peptide Source Sequence Features Key Activities References
Caerin 1.1 Litoria splendida 25 residues; amphipathic helices Broad-spectrum antibacterial (e.g., MRSA), antifungal, anti-HIV (25 μM EC₅₀)
Caerin 1.9 Litoria caerulea Similar to Caerin 1.1 with minor substitutions Synergistic with Caerin 1.1 against MRSA in murine models; low cytotoxicity
Caerin 1.10 Litoria splendida Shorter helix in central region Moderate antibacterial activity (lower than Caerin 1.1 and 1.6)
Caerin 1.19.1 Litoria gracilenta 23 residues; unique C-terminal motif Research focus on antiviral properties; structural homology to Caerin 1.1
Caerin 1.2/1.20 Litoria spp. Varied charge distribution HIV inhibition at 12–25 μM; minimal toxicity to vaginal epithelial cells

Mechanistic Insights and Selectivity

Caerin peptides generally disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids. However, subtle structural differences dictate their target specificity:

  • Caerin 1.1 and 1.9 : Their amphipathic helices enable strong membrane penetration, with Caerin 1.9 showing enhanced synergy in combinatorial therapies .
  • Caerin 1.10 : Reduced helicity in the central region correlates with lower antibacterial activity compared to Caerin 1.1 .
  • Caerin 1.2/1.20 : Increased positive charge enhances binding to HIV virions, destabilizing their envelopes .

Efficacy in Preclinical Models

  • MRSA Infection : A poloxamer gel containing Caerin 1.1 and 1.9 (12.5 mg/mL each) reduced bacterial loads by >99% in tape-stripped murine skin models, outperforming single-peptide formulations .

Advantages Over Conventional Antimicrobials

  • Resistance Evasion : Caerin peptides target membrane integrity, a mechanism less prone to resistance development compared to traditional antibiotics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。